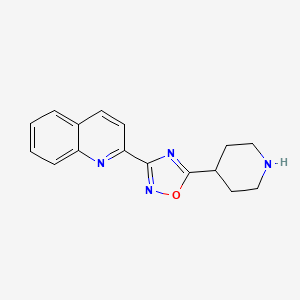
2-(5-Piperidin-4-yl-1,2,4-oxadiazol-3-yl)quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE is a heterocyclic compound that combines a quinoline moiety with a piperidine and oxadiazole ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The presence of multiple heterocyclic rings in its structure suggests diverse biological activities and potential therapeutic uses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel.
Formation of the Oxadiazole Ring: The oxadiazole ring is usually formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.
Coupling of Quinoline and Piperidine-Oxadiazole Moieties: The final step involves coupling the quinoline moiety with the piperidine-oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for catalyst selection and reaction condition optimization to ensure scalability and cost-effectiveness.
化学反应分析
Types of Reactions
2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the quinoline or oxadiazole rings using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of alkylated or acylated quinoline derivatives.
科学研究应用
2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent.
Biology: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Pharmacology: Research focuses on its pharmacokinetics, bioavailability, and therapeutic efficacy in animal models.
Industry: It is used in the development of new pharmaceuticals and as a building block for more complex chemical entities.
作用机制
The mechanism of action of 2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE involves interaction with specific molecular targets and pathways:
相似化合物的比较
Similar Compounds
Piperidine Derivatives: Compounds such as piperine, evodiamine, and matrine share the piperidine moiety and exhibit similar biological activities.
Quinoline Derivatives: Compounds like chloroquine and quinine are well-known quinoline derivatives with antimalarial properties.
Uniqueness
2-[5-(PIPERIDIN-4-YL)-1,2,4-OXADIAZOL-3-YL]QUINOLINE is unique due to the combination of piperidine, oxadiazole, and quinoline rings in a single molecule. This structural complexity contributes to its diverse biological activities and potential therapeutic applications.
属性
分子式 |
C16H16N4O |
|---|---|
分子量 |
280.32 g/mol |
IUPAC 名称 |
5-piperidin-4-yl-3-quinolin-2-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C16H16N4O/c1-2-4-13-11(3-1)5-6-14(18-13)15-19-16(21-20-15)12-7-9-17-10-8-12/h1-6,12,17H,7-10H2 |
InChI 键 |
HHVUKZFRGPJFDT-UHFFFAOYSA-N |
规范 SMILES |
C1CNCCC1C2=NC(=NO2)C3=NC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Amino-3-[5-(3,4-dichlorophenyl)furan-2-yl]propanamide](/img/structure/B12440178.png)
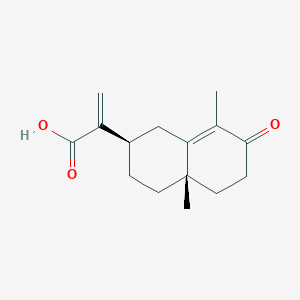
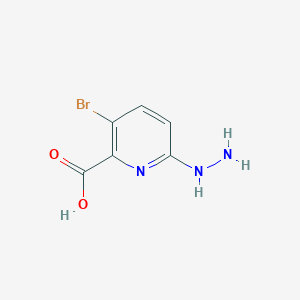
![Methyl (2E)-2-[2-(benzyloxy)phenyl]-3-methoxyprop-2-enoate](/img/structure/B12440189.png)
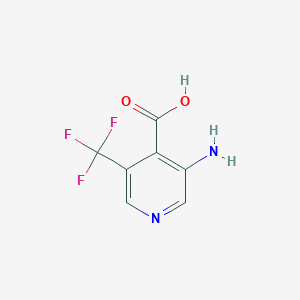
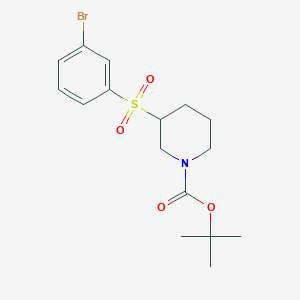
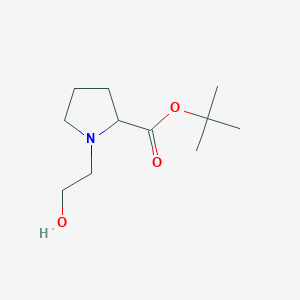
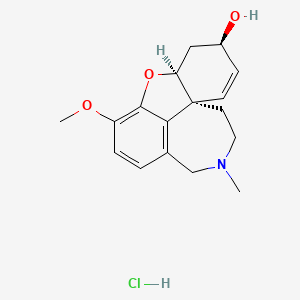


![[4-({3,4-Dihydroxy-6-methyl-5-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy]oxan-2-yl}oxy)-3,5-dihydroxy-6-[2-(4-hydroxyphenyl)ethoxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B12440242.png)
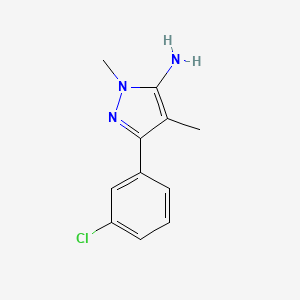

![5-[(3,7-Dimethylocta-2,6-dien-1-YL)oxy]-7-methoxychromen-2-one](/img/structure/B12440253.png)
